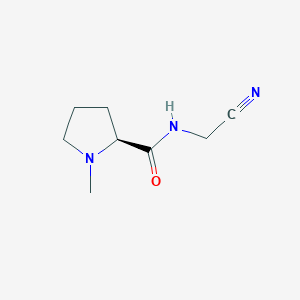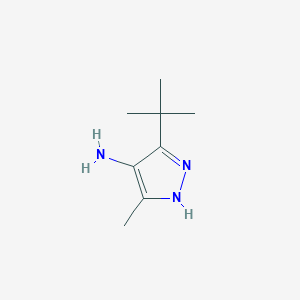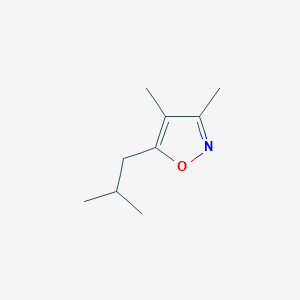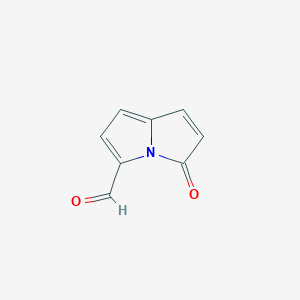
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyanomethyl group and the pyrrolidine ring structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-methylpyrrolidine-2-carboxylic acid and cyanomethylating agents.
Cyanomethylation: The key step involves the introduction of the cyanomethyl group to the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using cyanomethylating agents like cyanomethyl chloride or cyanomethyl bromide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the cyanomethylated intermediate with an appropriate amine, such as ammonia or primary amines, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pyrrolidine ring structure also contributes to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with opposite stereochemistry.
N-(Cyanomethyl)pyrrolidine-2-carboxamide: A compound lacking the methyl group on the pyrrolidine ring.
N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer and other similar compounds. The presence of both the cyanomethyl group and the pyrrolidine ring structure also contributes to its unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
(2S)-N-(cyanomethyl)-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h7H,2-3,5-6H2,1H3,(H,10,12)/t7-/m0/s1 |
Clé InChI |
YUHXQIYAYXABQJ-ZETCQYMHSA-N |
SMILES isomérique |
CN1CCC[C@H]1C(=O)NCC#N |
SMILES canonique |
CN1CCCC1C(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)

![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)





![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)

![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)



